molecular formula C11H12N4O2S B3007049 1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1170506-66-7

1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B3007049
CAS No.: 1170506-66-7
M. Wt: 264.3
InChI Key: FYRAUKGUZRPALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method involves the use of 4-pyrazolecarboxylic acid and 3-(methylcarbamoyl)thiophene-2-amine. The reaction is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiophene rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-Methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N4_{4}O2_{2}S. The compound features a pyrazole ring, a thiophene moiety, and a carboxamide functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-inflammatory and antiparasitic properties.

Antiparasitic Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anthelmintic activity. A study highlighted the effectiveness of certain 1-methyl-1H-pyrazole-5-carboxamide derivatives against the parasitic nematode Haemonchus contortus, showing sub-nanomolar potency in inhibiting larval development. These derivatives were selectively toxic to parasites while displaying minimal cytotoxicity to human cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives, including the compound , have been linked to their ability to inhibit calcium signaling pathways involved in inflammatory responses. Studies indicate that these compounds can effectively block store-operated calcium channels, thereby reducing inflammation mediated by agents like platelet-activating factor (PAF) .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the thiophene moiety have been explored to enhance potency and selectivity against target organisms.

Modification Effect on Activity
Increase in methyl groupsEnhanced lipophilicity and membrane penetration
Variation in thiophene substituentsAltered binding affinity for target proteins
Carboxamide substitutionsImproved solubility and bioavailability

Case Studies

Several case studies have provided insights into the efficacy of this compound:

  • Anthelmintic Screening : A phenotypic screen identified potent derivatives that inhibited the development of H. contortus at low concentrations while maintaining selectivity against human cells .
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that specific pyrazole derivatives could significantly reduce intracellular calcium levels in endothelial cells exposed to PAF, indicating potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

2-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-12-9(16)7-4-6-18-11(7)14-10(17)8-3-5-13-15(8)2/h3-6H,1-2H3,(H,12,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRAUKGUZRPALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.